molecular formula C12H13NO3S B1511511 (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate CAS No. 211360-98-4

(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate

Cat. No.: B1511511
CAS No.: 211360-98-4
M. Wt: 251.3 g/mol
InChI Key: ZXSGHRSGFYSWCM-JTQLQIEISA-N
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Description

(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine), a benzyl substituent at position 3, and a methyl ester at position 2. Its stereochemistry (R-configuration) and functional groups influence its reactivity, bioavailability, and metabolic pathways.

Properties

IUPAC Name

methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGHRSGFYSWCM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743226
Record name Methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211360-98-4
Record name Methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amino Acid Esters with Carbonyl Sulfur Reagents

  • Starting Materials: D-serine methyl ester hydrochloride or analogous chiral amino acid esters.
  • Key Reagents: S,S'-dimethyl dithiocarbonate or bis(trichloromethyl) carbonate.
  • Solvent: Water or environmentally friendly solvents preferred over organic solvents.
  • Conditions: Mild temperatures (5–35 °C), inert atmosphere to prevent oxidation.
  • Mechanism: The amino acid ester reacts with the dithiocarbonate to form a cyclic 2-oxooxazolidine intermediate, which upon hydrolysis yields the 2-oxothiazolidine-4-carboxylate structure.
  • Yield: Up to 88% for (R)-configured products reported.
  • Advantages: Environmentally benign, high safety, easy to control, and high yield.

Benzylation of 2-oxothiazolidine-4-carboxylate Precursors

  • After formation of the core 2-oxothiazolidine ring, benzyl groups are introduced at the 3-position through alkylation reactions.
  • Typical benzylation involves the reaction of the 2-oxothiazolidine intermediate with benzyl halides under basic conditions.
  • Purification is usually achieved by column chromatography to isolate the (R)-methyl 3-benzyl derivative with high purity (>99%).

Detailed Experimental Procedure (Representative Example)

Step Procedure Conditions Yield Notes
1 React D-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water 5–15 °C for 2–4 h, then 20–30 °C for 5–7 h Intermediate compound isolated Inert atmosphere, aqueous medium
2 Hydrolysis under alkaline conditions to form 2-oxooxazolidine-4-carboxylic acid Room temperature, controlled pH ~88% Use MgSO4 for drying, chromatography purification
3 Benzylation using benzyl bromide or chloride Basic conditions, organic solvent ~85–90% Column chromatography for purification
4 Esterification to obtain methyl ester Methanol, acid or base catalysis High Ensures formation of methyl ester derivative

Analytical Characterization and Purity

  • NMR Data:
    • ^1H NMR shows characteristic aromatic protons at 7.2–7.3 ppm (multiplet, 5H for benzyl group), methine and methylene protons around 3.4–4.2 ppm, and methyl ester singlet near 3.5 ppm.
    • ^13C NMR confirms carbonyl carbons (~173 ppm), aromatic carbons (~128 ppm), and aliphatic carbons consistent with oxothiazolidine ring.
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peak consistent with the formula C12H13NO3S (m/z ~ 239 for [M+H]^+).
  • Purity:
    • HPLC purity >99% at 254 nm is routinely achieved after chromatographic purification.

Comparative Data Table of Preparation Methods

Method Starting Material Solvent Key Reagents Temperature Yield (%) Environmental Aspect Notes
Water-based cyclization with S,S'-dimethyl dithiocarbonate D-serine methyl ester hydrochloride Water S,S'-dimethyl dithiocarbonate 5–35 °C 86–88 Environment-friendly, safe High stereoselectivity
Benzylation of 2-oxothiazolidine intermediate 2-oxothiazolidine-4-carboxylate Organic solvents (e.g., DCM) Benzyl bromide, base Room temp 85–90 Requires organic solvents High purity product
Oxidation and purification steps Various intermediates DCM, pentane/ether mixtures Oxidants like DMP 0 °C to RT Variable Organic solvents involved Requires careful control

Research Findings and Optimization Notes

  • The water-based method for synthesizing the 2-oxooxazolidine core is superior in terms of environmental impact and operational safety compared to older methods using organic solvents.
  • Maintaining low temperature during initial reaction steps prevents side reactions and racemization, preserving the (R)-configuration.
  • Benzylation must be carefully controlled to avoid over-alkylation or side reactions; use of mild bases and controlled stoichiometry is critical.
  • Purification by column chromatography using pentane/ether gradients efficiently separates the desired product from impurities.
  • Analytical data confirm the stereochemical integrity and high purity of the final (R)-methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, making it suitable for further synthetic applications or biological evaluation.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted thiazolidine derivatives.

Scientific Research Applications

Cardiovascular Health

Research indicates that derivatives of 2-oxothiazolidine-4-carboxylic acid, including (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, exhibit promising vasodilatory effects. These compounds can potentially be used in the treatment and prophylaxis of cardiovascular disorders such as angina pectoris. The mechanism involves the modulation of nitric oxide pathways, leading to improved blood flow and reduced cardiac strain .

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant properties. In vivo studies have shown that this compound can inhibit oxidative stress markers during myocardial infarction, providing protective effects against cardiac damage. This suggests its potential use in managing oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In models of airway remodeling, it has been shown to attenuate inflammation by modulating key signaling pathways such as NF-kB and Nrf2, which are crucial for cellular responses to oxidative stress and inflammation .

Skin Protection and Anti-aging

This compound is being explored in cosmetic formulations aimed at skin rejuvenation and protection against photo-aging. Its ability to inhibit melanin synthesis makes it a candidate for skin lightening products without the irritation commonly associated with other agents like hydroquinone .

Skin Repair Mechanisms

The compound's role as a precursor to cysteine is significant in skin repair processes. Cysteine is vital for the synthesis of glutathione, an important antioxidant that helps protect skin cells from damage caused by UV exposure and environmental pollutants .

Case Studies and Research Findings

Study Application Findings
Hadzi-Petrushev et al., 2022Myocardial InfarctionDemonstrated protective effects against oxidative damage and lipid peroxidation in rat models .
Promsote et al., 2012Airway RemodelingShowed reduction in oxidative stress and inflammation through modulation of NF-kB signaling pathways .
Patent US6004543ACosmetic UseIdentified effectiveness in preventing photo-induced aging and skin irritation while promoting skin health .

Summary of Findings

The applications of this compound span multiple domains, highlighting its versatility as both a pharmaceutical agent and a cosmetic ingredient. Its antioxidant, anti-inflammatory, and skin-rejuvenating properties position it as a valuable compound in the development of new therapeutic strategies and cosmetic formulations.

Mechanism of Action

The mechanism by which (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural Differences :

  • OTC lacks the benzyl group and methyl ester, instead featuring a carboxylic acid at position 4 (vs. methyl ester in the target compound).
    Functional Impact :
  • OTC acts as a cysteine prodrug, undergoing enzymatic conversion to cysteine via 5-oxo-L-prolinase, which elevates intracellular glutathione levels in lymphocytes .
  • The carboxylic acid group in OTC enhances water solubility but may limit membrane permeability compared to the more lipophilic methyl ester in the target compound.
    Therapeutic Relevance :
  • OTC demonstrates protective effects against acetaminophen toxicity in mice by promoting glutathione synthesis, a mechanism dependent on cysteine availability .

Methyl (4R)-2-Oxo-1,3-Oxazolidine-4-Carboxylate

Structural Differences :

  • Replaces the thiazolidine sulfur with oxygen, forming an oxazolidine ring.
    Functional Impact :
  • Oxygen’s higher electronegativity may increase ring stability but reduce participation in sulfur-mediated metabolic pathways (e.g., disulfide bond formation) .

(R)-Methyl 3-((4-Methoxybenzyl)Oxy)Butanoate

Structural Differences :

  • Features a butanoate backbone instead of a thiazolidine ring, with a 4-methoxybenzyloxy substituent. Functional Impact:
  • The methoxybenzyl group enhances steric bulk and electron density, which may influence synthetic accessibility and regioselectivity in further modifications .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Heterocycle Substituents Functional Group Key Bioactivity/Application
(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate Thiazolidine 3-benzyl, 4-methyl ester Ester Synthetic intermediate; prodrug potential (theoretical)
L-2-Oxothiazolidine-4-carboxylic acid (OTC) Thiazolidine None (4-carboxylic acid) Carboxylic acid Cysteine prodrug; boosts glutathione
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate Oxazolidine None Ester Stability studies; synthetic building block
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate None 4-methoxybenzyloxy, methyl ester Ester Chiral synthesis intermediate

Key Research Findings

Prodrug Efficacy: OTC’s carboxylic acid group facilitates its conversion to cysteine, directly increasing intracellular glutathione in lymphocytes, a critical mechanism for detoxification .

Ring Heteroatom Effects : Oxazolidine derivatives (e.g., methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate) exhibit greater hydrolytic stability compared to thiazolidines due to reduced ring strain and stronger C–O bonds .

Synthetic Flexibility: The methoxybenzyl-protected butanoate derivative demonstrates high-yield synthesis (94%) under mild conditions, suggesting that analogous strategies could optimize the production of the target compound .

Biological Activity

(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazolidine ring with a methyl ester and a benzyl group. The synthesis typically involves multicomponent reactions (MCRs) that facilitate the formation of thiazolidine derivatives with various substituents to enhance biological activity .

Antitumor Activity

Numerous studies have reported the antitumor properties of thiazolidine derivatives, including this compound. For instance, derivatives of thiazolidin-4-one have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and colorectal carcinoma. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity .

Cell Line IC50 (µM) Reference
A2780 (Ovarian)0.042
MCF7 (Breast)0.3
HCT116 (Colorectal)16.99

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor . Studies indicate that it can inhibit α-amylase and urease activities, which are critical in carbohydrate metabolism and urea cycle processes, respectively. The compound's inhibition rates were comparable to standard inhibitors .

Antiviral Activity

Research into thiazolidine derivatives has highlighted their ability to inhibit neuraminidase enzymes associated with influenza viruses. While specific data on this compound is limited, related compounds have shown moderate inhibitory activity against viral neuraminidase, suggesting potential antiviral applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : Compounds in this class have been shown to promote apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .
  • Oxidative Stress Modulation : Thiazolidines may exert antioxidant effects by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage in cancer and cardiovascular diseases .
  • Enzymatic Inhibition : By binding to active sites or allosteric sites on target enzymes, these compounds can effectively inhibit their activity, impacting metabolic pathways relevant to disease progression .

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives in preclinical models:

  • A study demonstrated that treatment with a thiazolidine derivative led to a significant reduction in tumor volume in mice bearing xenograft tumors .
  • Another investigation highlighted the protective effects of related compounds against myocardial infarction in rat models, showcasing their cardioprotective properties through anti-inflammatory mechanisms .

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, and how is its enantiomeric purity validated?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazolidine precursors and stereoselective introduction of the benzyl group. Enantiomeric purity is validated using chiral HPLC or polarimetry, while structural confirmation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For crystallographic verification, SHELX programs (e.g., SHELXL) are widely used for refining single-crystal X-ray diffraction data to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS-compliant guidelines:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (e.g., N2_2) in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives like this compound?

  • Methodology : Contradictions often arise from variations in:

  • Enantiomeric purity : Use chiral chromatography to confirm no contamination by the (S)-isomer, which may have divergent activity .
  • Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and solvent controls) to minimize confounding factors.
  • Data normalization : Express activity relative to internal controls (e.g., creatinine ratios in urinary excretion studies) to improve comparability .

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vivo?

  • Methodology :

  • Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life, as seen in phase I trials for related thiazolidine compounds (e.g., 70–100 mg/kg dosing intervals) .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation or conjugation products in urine/serum.
  • Control groups : Include placebo and enantiomer controls to isolate stereospecific effects .

Q. How does stereochemistry influence the biological activity of this compound compared to its (S)-isomer?

  • Methodology :

  • Enzyme binding assays : Compare IC50_{50} values for both enantiomers using target enzymes (e.g., oxalate-metabolizing enzymes).
  • Molecular docking : Perform computational simulations to analyze steric and electronic interactions in chiral binding pockets.
  • In vivo studies : Assess urinary oxalate excretion (as in ) to quantify stereospecific efficacy differences .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement .
  • Analytical Chemistry : Chiral HPLC protocols from pharmacopeial standards (e.g., USP) for enantiopurity validation .
  • Safety Compliance : Refer to SDS guidelines for handling reactive intermediates and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate

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